molecular formula C11H18O2 B13636943 1-Cyclohexyl-3-ethoxyprop-2-en-1-one

1-Cyclohexyl-3-ethoxyprop-2-en-1-one

Cat. No.: B13636943
M. Wt: 182.26 g/mol
InChI Key: CNXLTSLLJADCJI-CMDGGOBGSA-N
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Description

1-Cyclohexyl-3-ethoxyprop-2-en-1-one is a cyclohexane-derived enone compound characterized by a cyclohexyl group attached to a ketone moiety and an ethoxy-substituted α,β-unsaturated carbonyl system. This structure confers unique physicochemical properties, including moderate lipophilicity due to the cyclohexyl group and polarizability from the ethoxy and enone functionalities.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(E)-1-cyclohexyl-3-ethoxyprop-2-en-1-one

InChI

InChI=1S/C11H18O2/c1-2-13-9-8-11(12)10-6-4-3-5-7-10/h8-10H,2-7H2,1H3/b9-8+

InChI Key

CNXLTSLLJADCJI-CMDGGOBGSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1CCCCC1

Canonical SMILES

CCOC=CC(=O)C1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-3-ethoxyprop-2-en-1-one can be synthesized through several methods. One common approach involves the Claisen condensation reaction, where an ester reacts with a ketone in the presence of a strong base to form the desired product. The reaction typically requires conditions such as:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Formation of alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amines or thiols.

Scientific Research Applications

1-Cyclohexyl-3-ethoxyprop-2-en-1-one has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-ethoxyprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Structural Features

The compound’s key structural elements are compared below with similar cyclohexenone derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents/Functional Groups Notable Features
1-Cyclohexyl-3-ethoxyprop-2-en-1-one C₁₁H₁₈O₂ 182.26 Cyclohexyl, ethoxy, α,β-unsaturated ketone High lipophilicity, potential for Michael addition
1-(1-Cyclohexenyl)-2-methylpropan-1-one () C₁₀H₁₆O 152.23 Cyclohexenyl, methyl, ketone Conjugated enone system, lower molecular weight
5,5-Dimethyl-3-(2-methyl-1-propenyl)cyclohex-2-en-1-one () C₁₂H₁₈O 178.27 Dimethyl, propenyl, cyclohexenone Steric hindrance from dimethyl groups, extended conjugation
2-Cyclohexen-1-one,3-(hexyloxy) () C₁₂H₂₀O₂ 196.28 Hexyloxy, cyclohexenone Increased hydrophobicity due to long alkoxy chain
2.2 Physicochemical Properties
  • Lipophilicity : The cyclohexyl group in the target compound enhances lipophilicity compared to cyclohexenyl analogs (e.g., ), which may influence membrane permeability in biological systems . The hexyloxy derivative () exhibits even higher hydrophobicity due to its longer alkyl chain .
  • Reactivity: The α,β-unsaturated ketone in the target compound allows for Michael addition reactions, a feature shared with other enones (e.g., ). However, steric effects from substituents like dimethyl groups () or bulky cyclohexyl moieties may modulate reactivity .
  • Solubility : The ethoxy group in the target compound improves aqueous solubility relative to purely alkyl-substituted analogs (e.g., ), though it remains less polar than hydroxylated derivatives .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Substituents on the cyclohexane/cyclohexenone ring significantly alter bioactivity. For example, nitrosoureas with lipophilic groups () showed enhanced efficacy against intracerebral tumors, suggesting that the target compound’s cyclohexyl moiety may offer similar advantages in drug design .
  • The target compound’s cyclohexyl group may balance stability and reactivity .

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